molecular formula C13H14ClN3O3 B2440441 ethyl 2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate CAS No. 860786-66-9

ethyl 2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate

Cat. No. B2440441
CAS RN: 860786-66-9
M. Wt: 295.72
InChI Key: PKPNLHDIGQCOAC-UHFFFAOYSA-N
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Description

This compound is a derivative of ethyl 4-chlorophenylacetate . It has a molecular formula of C10H11ClO2 and an average mass of 198.646 Da . It’s a colorless to pale yellow liquid with a special aroma .


Physical And Chemical Properties Analysis

This compound is a colorless to pale yellow liquid with a special aroma . It has a density of 1.178g/cm3 . The molecular formula is C10H11ClO2 and the average mass is 198.646 Da .

Scientific Research Applications

Synthesis and Structural Studies

Ethyl 2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate has been a subject of synthesis and structural analysis in various studies. Şahin et al. (2014) explored the synthesis and structural characterization of compounds related to this molecule, including 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and its derivatives. These compounds were characterized using techniques like X-ray diffraction, IR, 1H NMR, and 13C NMR, revealing their molecular framework and hydrogen bond interactions (Şahin et al., 2014).

Antimicrobial Properties

Some derivatives of ethyl 2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate have been investigated for their antimicrobial activities. Demirbaş et al. (2010) synthesized biheterocyclic compounds containing 1,2,4-triazol-3-one and 1,3,4-thiadiazole moieties, demonstrating significant antimicrobial activities against various microorganisms compared to standard drugs like ampicillin (Demirbaş et al., 2010).

Bioorganic Chemistry and Biological Activities

Further, the compound's relevance extends to bioorganic chemistry, where its derivatives have been synthesized and their biological activities examined. Ceylan et al. (2014) conducted a study focusing on hybrid molecules containing azole moieties, derived from similar compounds. They investigated the antimicrobial, antilipase, and antiurease activities of these compounds, highlighting their potential in therapeutic applications (Ceylan et al., 2014).

Molecular Interactions and Crystal Engineering

Ahmed et al. (2020) explored the π-hole tetrel bonding interactions in derivatives of ethyl 2-triazolyl-2-oxoacetate, including a variant with a 4-chlorophenyl group. This study combined synthesis, spectroscopy, and X-ray characterization to understand the molecular interactions and their implications in crystal engineering (Ahmed et al., 2020).

Anticancer Research

Additionally, Kattimani et al. (2013) synthesized a series of 1,2,4-triazolin-3-one derivatives, including those with a chlorophenyl moiety. They conducted in vitro studies against human tumor cell lines, identifying compounds with potential anticancerous action, emphasizing the relevance of this chemical structure in cancer research (Kattimani et al., 2013).

properties

IUPAC Name

ethyl 2-[4-(4-chlorophenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O3/c1-3-20-12(18)8-16-13(19)17(9(2)15-16)11-6-4-10(14)5-7-11/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPNLHDIGQCOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)N(C(=N1)C)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201324142
Record name ethyl 2-[4-(4-chlorophenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201324142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821721
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

ethyl 2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate

CAS RN

860786-66-9
Record name ethyl 2-[4-(4-chlorophenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201324142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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